![molecular formula C17H27N3O2 B2494382 3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2175884-40-7](/img/structure/B2494382.png)

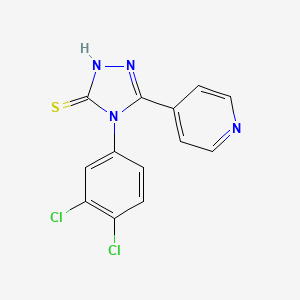

3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of heterocyclic compounds like the one often involves multistep chemical reactions that introduce various functional groups into the core structure, enhancing its reactivity and potential biological activity. The synthesis involves strategic functionalization of the piperidine and pyrimidine rings through reactions such as Michael addition, ring closure reactions, and catalytic hydrogenation. These methods provide access to a wide range of derivatives with diverse substituents, crucial for the exploration of biological activities and physicochemical properties (Desai, Makwana, & Senta, 2016), (Pragst, Liebscher, Boche, & Köppel, 1988).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structures. These analyses provide detailed insights into the electronic distribution, molecular conformation, and overall geometry of the molecules, which are critical for understanding their reactivity and interaction with biological targets (Fatma et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving this compound likely involve functional group transformations that leverage the reactive sites on the piperidine and pyrimidine rings. These could include nucleophilic substitutions, additions to the double bond, and transformations of the hydroxyl group into esters or ethers, providing a pathway to a diverse library of compounds with varied biological activities. The presence of the piperidine and pyrimidine rings also suggests potential for ring-opening reactions under certain conditions, further diversifying the chemical space accessible from this scaffold (Boto et al., 2001).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their potential application in drug development or material science. These properties are influenced by the molecular structure, particularly the presence and position of functional groups, which can impact hydrogen bonding, molecular packing, and interactions with solvents or biological molecules. Such analyses are essential for predicting the behavior of these compounds in various environments (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and photostability, are defined by the molecular structure. The presence of a hydroxycyclohexyl group and a dihydropyrimidinone core suggests specific sites for chemical reactivity and potential interactions. Such analyses enable the prediction of reaction pathways, interaction with biological targets, and stability under physiological conditions, which are paramount for the development of therapeutic agents or functional materials (Orozco et al., 2009).

Scientific Research Applications

Molecular Structure Analysis

Research on compounds structurally related to 3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one often focuses on their molecular configuration and crystal structure. For instance, the study of paliperidonium nitrate revealed insights into the molecular salt's conformation, including the chair conformation of the piperidine ring and the half-chair conformation of the ring bearing the hydroxy group. Such structural analyses are crucial for understanding the physical and chemical properties of these compounds (Ji-Long Ge & Yang‐Hui Luo, 2012).

Antimicrobial Activity

Several derivatives structurally similar to the compound have been synthesized and tested for their antimicrobial properties. For example, a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides were created and showed significant antimicrobial activity against various microbial strains. This highlights the potential for developing new antimicrobial agents based on modifications of the core structure (N. Desai, Atul H. Makwana, & R. Senta, 2016).

Pharmacological Antagonist Activity

Compounds with structural similarities to this compound have been studied for their antagonist activity, particularly against receptors such as 5-HT2. Such studies contribute to the development of new therapeutic agents for conditions related to receptor dysregulation, demonstrating the compound's relevance in neuropsychopharmacology (Y. Watanabe et al., 1992).

Material Science and Bioactive Compound Synthesis

The chemical framework of this compound is versatile, allowing for the synthesis of various bioactive heterocyclic compounds. These compounds are pivotal in material science, especially in creating polyamides with specific properties like solubility and molecular weight. Such research paves the way for new materials with tailored properties for diverse applications (M. Hattori & M. Kinoshita, 1979).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

properties

IUPAC Name |

3-[[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c21-16-4-9-18-14-20(16)12-15-5-10-19(11-6-15)13-17(22)7-2-1-3-8-17/h4,9,14-15,22H,1-3,5-8,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQGIBGXAWTQDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN2CCC(CC2)CN3C=NC=CC3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2494303.png)

![3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2494304.png)

![1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2494314.png)

![N-(2-ethylphenyl)-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2494315.png)

![3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494316.png)

![4H,5H-Imidazo[1,2-A]quinazolin-5-one](/img/structure/B2494318.png)

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494319.png)